molecular formula C13H12N2O2 B1387393 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid CAS No. 1172714-62-3

2-Ethyl-4-phenylpyrimidine-5-carboxylic acid

Cat. No. B1387393
M. Wt: 228.25 g/mol
InChI Key: RVZONKHMIVJARE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of EPPCA involves the condensation of 2-ethyl-4-phenylhydrazine with ethyl cyanoacetate, followed by the oxidation of the resulting intermediate with potassium permanganate. The final product can be obtained through recrystallization.


Molecular Structure Analysis

The molecular formula of EPPCA is C13H12N2O2. It has a molecular weight of 228.25 g/mol. The InChI key of EPPCA is RVZONKHMIVJARE-UHFFFAOYSA-N.


Chemical Reactions Analysis

Pyrimidines, including EPPCA, are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Scientific Research Applications

Application in Anti-Inflammatory Research

  • Summary of Application : Pyrimidines, including 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid, are known to display a range of pharmacological effects including anti-inflammatory activities . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed structure-activity relationship (SAR) analysis provides clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application in Drug Discovery

  • Summary of Application : 2-Ethyl-4-phenylpyrimidine-5-carboxylic acid has potential applications in drug discovery, particularly in the development of novel anticancer agents.
  • Methods of Application : The compound can be used as a starting material for the synthesis of various biologically active compounds. The specific methods of application or experimental procedures can vary depending on the specific drug discovery project.
  • Results or Outcomes : While the specific outcomes can vary depending on the project, the ultimate goal is to develop novel drugs with enhanced therapeutic effects and minimal side effects.

properties

IUPAC Name

2-ethyl-4-phenylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-2-11-14-8-10(13(16)17)12(15-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZONKHMIVJARE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C(=N1)C2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-phenylpyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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